3,3-dimethyl-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-8-phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
3,3-DIMETHYL-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrano[3,4-c]pyridine core, which is fused with various functional groups, including a nitrobenzoyl piperazine and a phenyl group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 3,3-DIMETHYL-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrano[3,4-c]pyridine core, followed by the introduction of the nitrobenzoyl piperazine and phenyl groups through various coupling reactions. The reaction conditions usually involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction reactions, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-DIMETHYL-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzoyl piperazine moiety may interact with enzymes or receptors, leading to the modulation of biological pathways. The pyrano[3,4-c]pyridine core may also play a role in the compound’s biological activity by interacting with nucleic acids or proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar compounds to 3,3-DIMETHYL-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-8-PHENYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE include other pyrano[3,4-c]pyridine derivatives and compounds with nitrobenzoyl piperazine moieties. These similar compounds may share some biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H27N5O4 |
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Molecular Weight |
497.5 g/mol |
IUPAC Name |
3,3-dimethyl-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-8-phenyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C28H27N5O4/c1-28(2)16-22-23(17-29)26(30-25(24(22)18-37-28)19-6-4-3-5-7-19)31-12-14-32(15-13-31)27(34)20-8-10-21(11-9-20)33(35)36/h3-11H,12-16,18H2,1-2H3 |
InChI Key |
HGCKKDDHHYOWBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C |
Origin of Product |
United States |
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